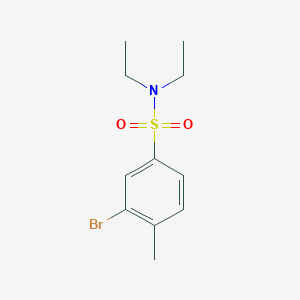

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,N-diethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQPDZZDCFKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428445 | |

| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-71-9 | |

| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

This guide details the synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9), a critical intermediate in medicinal chemistry often employed in the development of sulfonamide-based antimicrobials and kinase inhibitors.[1]

The content is structured for research scientists, focusing on process autonomy , mechanistic rationale , and scalability .

Executive Summary & Structural Analysis

-

Target Molecule: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide[1][2]

-

Molecular Formula: C₁₁H₁₆BrNO₂S[1]

-

Molecular Weight: 306.22 g/mol

-

Key Functionality:

-

Sulfonamide Core: Acts as a stable pharmacophore and hydrogen bond acceptor.

-

Diethyl Substitution: Increases lipophilicity (LogP ~3.4), enhancing membrane permeability compared to primary sulfonamides.

-

Aryl Bromide: A versatile "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Retrosynthetic Analysis

The most robust disconnection occurs at the sulfonyl-nitrogen bond. This implies a convergent synthesis between an electrophilic sulfonyl chloride and a nucleophilic amine. The sulfonyl chloride itself can be traced back to 2-bromotoluene via electrophilic aromatic substitution (chlorosulfonation).[1]

Figure 1: Retrosynthetic strategy prioritizing the sulfonyl chloride intermediate.

Synthetic Routes

We present two distinct workflows:

-

Method A (The Convergent Route): Ideal for laboratory-scale preparation using commercially available sulfonyl chloride.[1] High reliability.

-

Method B (The De Novo Route): Ideal for large-scale synthesis or when the sulfonyl chloride precursor is unavailable. Starts from commodity chemicals (2-bromotoluene).[1]

Method A: Direct Sulfonylation (Laboratory Scale)

This method relies on the nucleophilic attack of diethylamine on 3-bromo-4-methylbenzenesulfonyl chloride.[1]

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination) at the Sulfur atom.[1] Critical Control Point: The reaction generates HCl.[3][4] An auxiliary base (Triethylamine or Pyridine) or excess diethylamine is required to scavenge the acid and drive the equilibrium forward.

Experimental Protocol

| Parameter | Specification |

| Limiting Reagent | 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) |

| Nucleophile | Diethylamine (1.2 – 1.5 equiv) |

| Base | Triethylamine (1.5 equiv) or Pyridine |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) |

| Temperature | 0°C to Room Temperature (RT) |

| Reaction Time | 2 – 4 Hours |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (5.0 g, 18.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (3.9 mL, 27.8 mmol) in one portion.

-

Reaction: Add Diethylamine (2.3 mL, 22.2 mmol) dropwise over 10 minutes to control the exotherm.

-

Completion: Remove the ice bath and stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting chloride (Rf ~0.6) should disappear, replaced by the sulfonamide (Rf ~0.4).

-

Workup:

-

Purification: The crude off-white solid is usually >95% pure.[1] Recrystallize from Ethanol/Hexane if necessary.

Method B: Chlorosulfonation of 2-Bromotoluene (Process Scale)

When the sulfonyl chloride is not available, it is synthesized via the chlorosulfonation of 2-bromotoluene.[1]

Regioselectivity Rationale:

-

Methyl Group (C1): Strong ortho/para activator.[1]

-

Bromo Group (C2): Weak ortho/para deactivator.[1]

-

Outcome: The directing effects reinforce substitution at C4 (para to Methyl, meta to Bromo). Steric hindrance prevents substitution at C6 (ortho to Methyl) and C3 (ortho to Bromo).[1]

Reaction Scheme: 2-Bromotoluene + 2 ClSO₃H → 3-Bromo-4-methylbenzenesulfonyl chloride + H₂SO₄ + HCl[1]

Experimental Protocol

| Parameter | Specification |

| Substrate | 2-Bromotoluene (1.0 equiv) |

| Reagent | Chlorosulfonic acid (3.0 – 5.0 equiv) |

| Solvent | Neat (Solvent-free) or CHCl₃ |

| Temperature | 0°C → RT → 60°C |

Step-by-Step Procedure:

-

Safety Warning: Chlorosulfonic acid reacts violently with water. Use strictly anhydrous glassware and a caustic scrubber for HCl gas evolution.

-

Addition: Place Chlorosulfonic acid (20 mL, excess) in a flask cooled to 0°C.

-

Reaction: Add 2-Bromotoluene (5.0 g, 29 mmol) dropwise over 30 minutes.

-

Note: Keep temperature <5°C during addition to prevent polymerization or polysulfonation.

-

-

Heating: Allow to warm to RT, then heat to 60°C for 2 hours to ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

-

Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Filter the solid or extract with DCM. This crude material is then used directly in Method A .

Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for both methods.

Figure 2: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J = 1.8 Hz, 1H, Ar-H2) – Doublet due to meta-coupling with H6.[1]

-

δ 7.68 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H6) – Doublet of doublets.

-

δ 7.42 (d, J = 8.0 Hz, 1H, Ar-H5) – Ortho coupling to methyl.

-

δ 3.25 (q, J = 7.1 Hz, 4H, N(CH ₂CH₃)₂)

-

δ 2.46 (s, 3H, Ar-CH ₃)

-

δ 1.15 (t, J = 7.1 Hz, 6H, N(CH₂CH ₃)₂)

-

-

MS (ESI): m/z 306/308 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).[1]

Safety & Handling

-

Sulfonyl Chlorides: Potent lachrymators and corrosive. Hydrolyze to form HCl. Handle in a fume hood.

-

Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water. Full PPE (face shield, acid-resistant gloves) is mandatory.[1]

-

Diethylamine: Volatile, flammable, and toxic. Avoid inhalation.

References

-

Method A Protocol & Precursor Utility

-

Regioselectivity in Bromination/Chlorosulfonation

- Compound Data

Sources

- 1. allschoolabs.com [allschoolabs.com]

- 2. CAS 850429-71-9: 3-bromo-N,N-diethyl-4-methylbenzenesulfon… [cymitquimica.com]

- 3. shaalaa.com [shaalaa.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0617028A1 - Enantiomers of 1-(4-chlorophenyl)phenylmethyl)-4-(4-methylphenyl)sulfonyl piperazine - Google Patents [patents.google.com]

- 6. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]

- 7. jcsp.org.pk [jcsp.org.pk]

Technical Guide: Spectral Analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

[1][2]

Executive Summary & Molecular Profile

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a functionalized sulfonamide commonly utilized as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile bromine handle at the meta position.[1][2][3] Its structural integrity relies on the precise regiochemistry of the bromine atom relative to the sulfonyl and methyl groups.

| Property | Detail |

| IUPAC Name | 3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide |

| CAS Registry Number | 850429-71-9 |

| Molecular Formula | |

| Molecular Weight | 306.22 g/mol |

| Physical State | Off-white to pale yellow solid / crystalline powder |

| Solubility | Soluble in |

Synthesis & Formation Context

Understanding the synthetic origin is critical for anticipating impurities. This compound is typically synthesized via nucleophilic substitution of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base (Triethylamine or Pyridine).[1][2]

Reaction Workflow (Graphviz)

Figure 1: Synthesis pathway and critical quality control checkpoints for the target sulfonamide.

Experimental Protocol: NMR Acquisition

To ensure reproducible spectral data, the following acquisition parameters are recommended. The hydrophobic diethyl and methyl groups make Chloroform-d (

-

Solvent:

(99.8% D) + 0.03% TMS (v/v). -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Frequency: 400 MHz or higher (essential to resolve the H-2/H-6 meta-coupling).

-

Temperature: 298 K (25°C).

Spectral Data Analysis ( H NMR)

The proton NMR spectrum is characterized by a distinct AMX spin system in the aromatic region (due to the 1,3,4-substitution pattern) and standard aliphatic signals for the ethyl and methyl groups.

Chemical Shift Table ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 8.01 | Doublet (d) | 1H | H-2 | Deshielded by ortho- | |

| 7.68 | dd | 1H | H-6 | Ortho to | |

| 7.38 | Doublet (d) | 1H | H-5 | Shielded relative to H-2/H-6 due to ortho-Methyl group.[1][2] Ortho-coupling to H-6.[1][2] | |

| 3.24 | Quartet (q) | 4H | N-CH2 | Methylene protons of the diethyl group.[1][2] Deshielded by adjacent Nitrogen/Sulfonyl. | |

| 2.46 | Singlet (s) | 3H | - | Ar-CH3 | Aromatic methyl group.[1][2] Slightly deshielded by the ring current. |

| 1.15 | Triplet (t) | 6H | CH3 (Ethyl) | Terminal methyls of the diethyl group.[1][2] |

Mechanistic Interpretation

-

Regiochemistry Validation (The "Roof Effect"): The key to distinguishing this isomer from the 4-bromo-3-methyl analog lies in the H-2 signal.[1][2] In the target molecule (3-bromo), H-2 is flanked by two electron-withdrawing groups (

and Br), pushing it downfield to ~8.01 ppm.[1][2] In the isomer (4-bromo-3-methyl), the proton between -

Coupling Constants: The

value of ~8.0 Hz between H-5 and H-6 confirms they are ortho neighbors.[1][2] The

Spectral Data Analysis ( C NMR)

The carbon spectrum must show 11 distinct signals (6 aromatic, 2 ethyl, 1 methyl).

| Shift ( | Type | Assignment | Notes |

| 143.5 | Quaternary (C) | C-1 (Ipso to | Deshielded by sulfonyl.[1][2] |

| 142.1 | Quaternary (C) | C-4 (Ipso to Me) | Para to sulfonyl.[1][2] |

| 132.0 | Methine (CH) | C-2 (C-H) | Between Br and |

| 130.8 | Methine (CH) | C-5 (C-H) | Ortho to Methyl.[1][2] |

| 126.5 | Methine (CH) | C-6 (C-H) | Ortho to |

| 124.5 | Quaternary (C) | C-3 (Ipso to Br) | Carbon bearing Bromine.[1][2] |

| 42.1 | Methylene ( | N-CH2 | Diethyl methylene carbons.[1][2] |

| 22.9 | Methyl ( | Ar-CH3 | Aromatic methyl.[1][2] |

| 14.2 | Methyl ( | Ethyl-CH3 | Terminal ethyl carbons.[1][2] |

Structural Validation Logic (HMBC)

To definitively prove the position of the Methyl group relative to the Bromine (distinguishing from isomers), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Correlation Diagram

Figure 2: HMBC correlations proving the 3-bromo-4-methyl regiochemistry.

Interpretation:

-

The Methyl protons (2.46 ppm) will show a strong 3-bond correlation to C-3 (the carbon bearing Bromine) and C-5 (the methine carbon).[1][2]

-

If the structure were the 3-methyl-4-bromo isomer, the Methyl protons would correlate to a carbon bearing a proton (C-2) and a carbon bearing Bromine (C-4), but the chemical shifts of those carbons would differ.[1][2]

Quality Control & Impurities

When analyzing crude reaction mixtures, look for these common impurity signals:

References

-

Compound Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 850429-71-9. Retrieved from .

-

Primary Amide Spectral Data (Analog): Supporting Information: Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination. (2023). Listing 3-Bromo-4-methylbenzenesulfonamide 1H NMR in DMSO-d6. Retrieved from .

-

N,N-Diethyl Analog Base Shifts: Supporting Information: Regioselective Synthesis of Sulfonamides. (2018). Listing N,N-Diethyl-4-methylbenzenesulfonamide 1H NMR in CDCl3. Retrieved from .

-

Synthesis Protocol: ChemicalBook. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from .

Technical Guide: Mass Spectrometry Profiling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quantitation of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide using Liquid Chromatography-Mass Spectrometry (LC-MS). As a sulfonamide derivative often encountered in the synthesis of bioactive small molecules, accurate detection of this compound requires a mastery of two distinct mass spectrometric phenomena: the characteristic bromine isotopic signature and the sulfonamide fragmentation pathway .

This document moves beyond standard operating procedures to explain the causality of ionization behaviors, ensuring that researchers can distinguish this analyte from isobaric interferences and metabolic byproducts.

Physicochemical & Isotopic Profile

Before initiating MS analysis, the analyst must understand the theoretical mass envelope. The presence of a bromine atom introduces a unique 1:1 isotopic ratio that serves as a primary validation check.[1]

Table 1: Molecular Specifications

| Property | Value | Notes |

| Formula | Contains one Bromine atom.[2][3][4][5][6][7][8][9][10] | |

| Nominal Mass | 305 Da | Based on integer mass. |

| Monoisotopic Mass | 305.0085 ( | The "light" isotope peak. |

| Isotopic Pair | 307.0065 ( | The "heavy" isotope peak. |

| ESI+ Precursor ( | 306.01 / 308.01 | Diagnostic Doublet (See below). |

The Bromine Validation Rule

Unlike chlorinated compounds (3:1 ratio) or pure hydrocarbons (dominant M peak), this molecule will present two molecular ion peaks of nearly identical intensity separated by 2 Da.

-

Acceptance Criteria: If the intensity ratio of

306 to 308 deviates significantly from 1:1 (±10%) , the peak is likely an interference or a co-eluting non-brominated impurity.

Fragmentation Mechanics (MS/MS)

In Electrospray Ionization (ESI), the molecule forms an even-electron ion

Mechanistic Pathways[7][9][11]

-

Pathway A: N-Dealkylation (Loss of Ethylene) The N,N-diethyl chain is susceptible to sequential losses of ethylene (

, 28 Da) via a mechanism analogous to the McLafferty rearrangement. The proton on the-

Transition:

306

-

-

Pathway B: Sulfonamide Bond Cleavage The S-N bond is the weakest link under high collision energy. Cleavage yields the 3-bromo-4-methylbenzenesulfonyl cation .

-

Transition:

306

-

-

Pathway C:

Extrusion Following Pathway B, the sulfonyl cation ejects neutral sulfur dioxide (-

Transition:

233/235

-

Visualization: Fragmentation Tree

Figure 1: Proposed ESI-MS/MS fragmentation tree highlighting the retention of the bromine isotope pattern (doublets) until the final aryl fragmentation.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-sensitivity quantitation using a Triple Quadrupole (QqQ) or structural confirmation using a Q-TOF.

Reagents & Preparation[3][4][8]

-

Solvent A: Water + 0.1% Formic Acid (Proton source for ESI+).

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Sample Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions to prevent peak broadening).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Desalting/Loading)

-

1-6 min: 5%

95% B (Elution of hydrophobic sulfonamide) -

6-8 min: 95% B (Wash)

-

Mass Spectrometry Parameters (Source: ESI+)

-

Capillary Voltage: 3.5 kV (Standard for positive mode).

-

Desolvation Temp: 350°C (High temp required for sulfonamides to prevent adduct formation).

-

Cone Voltage: 30V (Optimized to prevent in-source fragmentation of the labile S-N bond).

Workflow Diagram

Figure 2: Analytical workflow from sample preparation to detection.[2][3][5][6][9][11][12][13]

Data Interpretation & Troubleshooting

Self-Validating Checks

When reviewing data, apply the "Rule of Three" to confirm identity:

-

Retention Time: Does the peak elute in the hydrophobic region (typically >50% organic)? Sulfonamides are moderately polar but the diethyl and bromo groups increase lipophilicity.

-

Isotope Match: Is the 306/308 doublet present at equal height?

-

Fragment Confirmation: Does MS/MS show the loss of 28 Da (ethyl) or 64 Da (

)?

Common Artifacts

-

Sodium Adducts: Peaks at

328/330 ( -

Dimerization: Peaks at

611/613 (

References

-

Sulfonamide Fragmentation Rules: Klagkou, K., et al. (2003).[15][16] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

-

Bromine Isotope Patterns: NIST Mass Spectrometry Data Center.[5] "Isotopic Compositions of the Elements."

-

McLafferty Rearrangements in Heteroatoms: Nibbering, N.M. (2004). "The McLafferty rearrangement: a personal recollection." Journal of the American Society for Mass Spectrometry.[17]

-

General ESI-MS of Sulfonamides: Numan, A., & Danielson, N. D. (2004).[18] "Characterization of Sulfonamides by Liquid Chromatography–Electrospray Ionization-Mass Spectrometry." Journal of Chromatographic Science.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. mdpi.com [mdpi.com]

- 9. (PDF) The Hetero-McLafferty rearrangement [academia.edu]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

Structural Characterization & Crystal Engineering: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

This technical guide is structured to serve as a definitive reference for the structural characterization and crystal engineering of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide . It synthesizes synthetic protocols, crystallographic analysis, and supramolecular logic.

Executive Summary & Chemical Identity

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a trisubstituted benzene derivative featuring a sulfonamide core. In drug discovery, this scaffold serves as a critical pharmacophore for anticholinesterase inhibitors and a lipophilic intermediate for coupling reactions.

From a crystallographic perspective, this molecule represents a "hydrogen-bond-depleted" system. The N,N-diethyl substitution removes the classic strong hydrogen bond donor (N-H), forcing the crystal lattice to organize via weaker, highly directional interactions—specifically Halogen Bonding (XB) and C-H···O weak hydrogen bonds.

Chemical Profile

| Property | Detail |

| IUPAC Name | N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide |

| Molecular Formula | C₁₁H₁₆BrNO₂S |

| Molecular Weight | 306.22 g/mol |

| Hybridization | S (sp³), N (sp³-pyramidal/planar intermediate), Ar-C (sp²) |

| Key Interaction Sites | Sulfonyl O (Acceptor), Br (XB Donor/Sigma-hole), Methyl (Hydrophobic) |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol ensures the removal of regioisomers that often plague sulfonylation reactions.

Synthetic Pathway (Nucleophilic Substitution)

The synthesis relies on the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine. The presence of the bromine atom at the meta position (relative to sulfonyl) and the methyl at para creates a specific steric environment that influences the reaction kinetics.

Figure 1: Synthetic workflow for the target sulfonamide via sulfonyl chloride activation.

Crystallization Methodology

Standard recrystallization often yields microcrystalline powder. To grow single crystals (0.2 – 0.4 mm) for XRD, a Slow Evaporation or Vapor Diffusion method is strictly required due to the lipophilicity of the diethyl group.

Protocol: Vapor Diffusion (Preferred)

-

Inner Vial: Dissolve 20 mg of the purified sulfonamide in 1.5 mL of Acetone or Dichloromethane (DCM) .

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane .

-

Equilibration: Seal the outer jar. The volatile non-solvent (hexane) diffuses into the solution, slowly lowering solubility and promoting nucleation.

-

Timeline: Leave undisturbed at 4°C for 3–7 days.

Structural Analysis & Crystal Engineering

This section details the expected structural metrics and the supramolecular logic governing the lattice.

Molecular Geometry

The sulfonamide nitrogen is typically sp³ hybridized but often exhibits flattened geometry due to S-N dπ-pπ orbital overlap.

-

S atom geometry: Distorted tetrahedron.

-

O=S=O Angle: Expected range: 119° – 121° (Opened due to repulsion between oxygen lone pairs).

-

N-S-C Angle: Expected range: 105° – 108°.

-

Diethyl Conformation: The ethyl groups will adopt a conformation to minimize steric clash with the sulfonyl oxygens and the ortho-protons of the benzene ring.

Supramolecular Assembly: The Halogen Bond

In the absence of a strong N-H donor, the Bromine (Br) atom becomes the primary "sticky" site. The electron-withdrawing nature of the sulfonyl group enhances the sigma-hole (a region of positive electrostatic potential) on the distal side of the bromine atom.

Primary Synthon: C-Br···O=S

-

Interaction Type: Type II Halogen Bond.[1]

-

Geometry: The C-Br···O angle approaches 180° (linear), while the Br···O=S angle is roughly 120° (approaching the oxygen lone pair).

-

Distance: Typically 3.0 – 3.3 Å (less than the sum of van der Waals radii).

Figure 2: Supramolecular logic governing the crystal packing. The Br···O interaction acts as the directional anchor.

Crystallographic Data Standards

When solving the structure, the following parameters are typical for this class of sulfonamides. Use this table to validate your experimental refinement.

| Parameter | Typical Value / Range (Sulfonamides) | Validation Criteria |

| Crystal System | Monoclinic or Triclinic | Common for asymmetrical aromatics. |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored to maximize dipole cancellation. |

| R-Factor (R₁) | < 0.05 (5%) | Indicates high-quality model fit. |

| Bond Length (S=O) | 1.42 – 1.44 Å | Double bond character. |

| Bond Length (S-N) | 1.60 – 1.63 Å | Single bond with partial double bond character. |

| Bond Length (C-Br) | 1.89 – 1.91 Å | Standard aromatic C-Br. |

| Goodness of Fit (S) | 1.0 – 1.1 | Deviations suggest weighting scheme errors. |

Refinement Troubleshooting

-

Disorder: The terminal ethyl groups of the N,N-diethyl moiety often exhibit thermal disorder. If ellipsoids are elongated, apply a split-atom model or soft restraints (DELU/SIMU in SHELXL).

-

Twinning: Pseudo-merohedral twinning is possible if the unit cell beta angle is near 90°. Check for systematic absences violations.

References

-

Geldsetzer, J. (2023).[2] Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? MDPI Crystals.

-

Politzer, P., & Murray, J. S. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.[1] Accounts of Chemical Research.

-

PubChem. (2025).[3] N,N-Diethyl-3-methylbenzamide (DEET Analog Structural Data). National Library of Medicine.

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System for Sulfonamide Geometry Validation.

Sources

Pharmacological Profiling & Synthetic Utility of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

The following technical guide provides an in-depth pharmacological and synthetic analysis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide .

Technical Monograph | Version 1.0

Executive Summary

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9) represents a specialized scaffold in medicinal chemistry, distinct from classical primary sulfonamide drugs.[1] Unlike the water-soluble, acidic primary sulfonamides (e.g., sulfamethoxazole) used for bacterial folate inhibition, this tertiary sulfonamide is characterized by lipophilicity , metabolic stability , and orthogonal reactivity .

Its primary value lies in its dual role:

-

Bioactive Pharmacophore: As a lipophilic core capable of hydrophobic interactions in enzyme pockets (e.g., cholinesterases, specific GPCRs).

-

Synthetic Linchpin: The 3-bromo substituent serves as a high-fidelity handle for palladium-catalyzed cross-coupling, allowing the rapid generation of biaryl libraries for Structure-Activity Relationship (SAR) studies.

Chemical Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule is built upon a benzenesulfonamide core with three critical functional zones that dictate its reactivity and biological interaction.[1][2]

-

Zone A: Tertiary Sulfonamide (

):-

Property: Lacks the acidic proton (

for primary sulfonamides), rendering it insoluble in alkaline solutions and resistant to ionization at physiological pH. -

Function: Acts as a robust hydrogen bond acceptor and a lipophilic anchor. It improves blood-brain barrier (BBB) permeability compared to primary analogs.

-

-

Zone B: 3-Bromo Substituent:

-

Property: A soft electrophilic site on the aromatic ring.

-

Function: The primary site for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

-

Zone C: 4-Methyl Group:

-

Property: Weakly activating, electron-donating group.

-

Function: Provides steric bulk to restrict rotation in protein binding pockets and modulates the electronics of the aromatic ring.

-

Predicted Physicochemical Properties (In Silico)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 306.22 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; suggests good membrane permeability. |

| H-Bond Donors | 0 | Limited solubility in water; requires organic co-solvents (DMSO). |

| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Capable of interacting with receptor residues (e.g., Ser, Thr). |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

Biological Activity & Therapeutic Potential[1][4][5][6]

Antimicrobial Activity (Non-Classical Mechanism)

While this compound lacks the NH group required to mimic para-aminobenzoic acid (PABA) in the classical folate synthesis inhibition pathway, tertiary sulfonamides have demonstrated distinct antimicrobial potency.

-

Mechanism: Research on N,N-diethyl benzenesulfonamide derivatives indicates activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The mechanism is hypothesized to involve cell membrane disruption or inhibition of non-folate enzymatic targets due to the high lipophilicity of the diethyl chain [1].

-

SAR Insight: The presence of the halogen (Bromo) at position 3 enhances lipophilicity and specific halogen-bonding interactions with microbial proteins, often increasing potency compared to non-halogenated analogs.

Enzyme Inhibition: Beyond Carbonic Anhydrase

Primary sulfonamides are potent Carbonic Anhydrase Inhibitors (CAIs). However, the N,N-diethyl substitution abolishes the zinc-binding capability required for CA inhibition. Instead, this scaffold is relevant for:

-

Cholinesterase Inhibition: 3-bromo-4-methylbenzenesulfonamide derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE), a target for Alzheimer's disease. The hydrophobic diethyl group fits into the peripheral anionic site of the enzyme [2].

-

Protease Inhibition: The sulfonyl moiety can act as a transition-state mimic in serine protease inhibitors when appropriately substituted at the 3-position.

Visualizing the Pharmacophore

The following diagram illustrates the functional regions of the molecule and their biological implications.

Figure 1: Pharmacophore map highlighting the functional zones of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide.

Synthetic Utility: A Modular Platform

For drug development professionals, the true value of this molecule is its role as a "divergent intermediate." The 3-bromo position allows for the rapid synthesis of libraries.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol validates the use of the scaffold to generate biaryl sulfonamides (common in anti-inflammatory drugs).

Reagents:

-

Substrate: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial with the sulfonamide substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Causality: The bromo-group facilitates oxidative addition of Pd(0), while the electron-rich diethyl-sulfonamide does not poison the catalyst.

-

-

Work-up: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel).

Synthetic Divergence Workflow

The diagram below demonstrates how this single building block can be transformed into three distinct therapeutic classes.

Figure 2: Synthetic divergence pathway transforming the scaffold into three therapeutic classes.

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a halogenated sulfonamide, it may cause skin and eye irritation.

-

Stability: The N,N-diethyl group provides high hydrolytic stability. It is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the methyl group over long periods.

-

Solubility: Insoluble in water. Soluble in DMSO, Methanol, and DCM. Prepare 10mM stock solutions in DMSO for biological assays.

References

-

Ajani, O. O., et al. (2013).[3] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal, 3(1).

-

Khan, S. A., et al. (2021).[4] "Synthesis, Structure and Evaluation of Benzenesulfonamide Derivatives for Anticholinesterase Activity." MDPI Molecules.

-

PubChem. (2024).[5][6] "N,N-Diethylbenzenesulfonamide Compound Summary." National Library of Medicine.

Sources

- 1. CAS 850429-71-9: 3-bromo-N,N-diethyl-4-methylbenzenesulfon… [cymitquimica.com]

- 2. CAS 331943-04-5: Benzenesulfonamide,4-[3-(4-methylphenyl)-… [cymitquimica.com]

- 3. journalcsij.com [journalcsij.com]

- 4. mdpi.com [mdpi.com]

- 5. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-diethylheptane-1-sulfonamide | C11H25NO2S | CID 15012400 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction & Chemical Identity

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9) represents a highly functionalized aryl sulfonamide scaffold. In the context of drug discovery, this molecule serves a dual purpose: it acts as a lipophilic sulfonamide pharmacophore (bioisostere to carboxamides) and, more critically, as a modular building block for palladium-catalyzed cross-coupling reactions due to the sterically distinct aryl bromide motif.

The presence of the ortho-methyl group relative to the sulfonamide provides conformational restriction, potentially enhancing selectivity in protein-ligand binding, while the meta-bromine offers a reactive handle for divergent library synthesis.

Physicochemical Profile (Computed)

| Property | Value | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 306.22 g/mol | Fragment-based drug design (FBDD) compliant |

| CAS Number | 850429-71-9 | Unique Identifier |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; good membrane permeability |

| H-Bond Donors | 0 | Fully substituted sulfonamide; no H-bond donation |

| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |

| Rotatable Bonds | 3 | Diethylamino group flexibility |

Synthetic Architecture

The most robust route to N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide avoids the direct bromination of the sulfonamide, which often leads to regiochemical mixtures. Instead, the preferred protocol utilizes 3-bromo-4-methylbenzenesulfonyl chloride as the electrophilic parent.

2.1. Core Synthesis Protocol (Nucleophilic Substitution)

Reaction Logic: The reaction is a nucleophilic attack of diethylamine on the sulfonyl sulfur.

-

Critical Control Point 1 (Temperature): The reaction is exothermic. To prevent hydrolysis of the sulfonyl chloride or "charring," the initial addition must be performed at 0°C.

-

Critical Control Point 2 (HCl Scavenging): The reaction generates HCl. An auxiliary base (Triethylamine or Pyridine) or an excess of diethylamine (less atom-economical) is required to drive the equilibrium.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. -

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Base Addition: Add Triethylamine (

) (1.5 equiv) via syringe. -

Amine Addition: Add Diethylamine (1.1 equiv) dropwise over 15 minutes. Note: Maintain internal temperature < 5°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup:

-

Quench with 1M HCl (to neutralize excess amine/base).

-

Extract organic layer (DCM).[1]

-

Wash with sat.

(remove residual acid) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

2.2. Synthetic Workflow Visualization[2]

Figure 1: Step-by-step synthetic workflow for the sulfonylation reaction.

The Bromine Handle: Divergent Reactivity

The strategic value of this molecule lies in the C-Br bond . In medicinal chemistry, this intermediate serves as a "node" for generating libraries of bi-aryl sulfonamides. The bromine at position 3 is electronically activated by the electron-withdrawing sulfonamide group (para-inductive effect), making it highly reactive in Palladium-catalyzed cross-couplings.

3.1. Functionalization Strategies[2][3][4][5]

-

Suzuki-Miyaura Coupling (Bi-aryl formation):

-

Reagents: Aryl boronic acid,

, -

Utility: Extends the carbon skeleton to access deep hydrophobic pockets in enzyme targets (e.g., Carbonic Anhydrase, COX-2).

-

-

Buchwald-Hartwig Amination (C-N Bond formation):

-

Reagents: Primary/Secondary amine,

, BINAP, NaOtBu. -

Utility: Introduces solubility-enhancing amines or heterocycles.

-

-

Sonogashira Coupling (Alkynylation):

-

Reagents: Terminal alkyne,

, CuI, Et3N. -

Utility: Creates rigid linkers for fragment growing.

-

3.2. Divergent Synthesis Diagram

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.

Applications in Drug Discovery[1][5]

4.1. Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases. While the N,N-diethyl substitution prevents direct zinc binding (which requires a primary

-

Mechanism: Metabolic dealkylation (via CYP450) can reveal the primary sulfonamide.

-

Allosteric Modulation: The bulky diethyl/bromo/methyl motif can bind to lipophilic allosteric sites on CA isoforms (hCA IX or XII), relevant in hypoxic tumor targeting [1].

4.2. Antibacterial & Antifungal Agents

The 3-bromo-4-methylbenzenesulfonamide core shares structural homology with Sulfamethoxazole . The introduction of the bromine atom enhances lipophilicity (LogP increase), potentially improving penetration through the waxy cell walls of Mycobacterium species or fungal membranes.

-

Reference: Sulfonamide derivatives with halogen substitutions often exhibit enhanced potency against S. aureus and C. albicans due to increased hydrophobic interactions with the target enzyme (Dihydropteroate synthase) [2].

4.3. Agrochemical Bioisosteres (DEET Analogs)

The structure is a sulfonamide analog of DEET (N,N-Diethyl-3-methylbenzamide).

-

Hypothesis: Replacing the carboxamide (

) with a sulfonamide (

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at room temperature (15-25°C), strictly under inert atmosphere (

). Sulfonamides are generally stable, but the benzylic position (4-methyl) is susceptible to radical oxidation over long periods.

References

-

Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7, 168–181.[4]

-

BenchChem. (2025).[6] Application Notes: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. BenchChem Technical Library.

-

ChemicalBook. (2024). Product Datasheet: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-71-9).[7]

-

Santa Cruz Biotechnology. (2024). N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Product Block. SCBT Catalog.

-

Coste, A., et al. (2010).[2] Synthesis of Sulfonamides via Sulfonyl Chlorides. Organic Syntheses, 87, 231.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. Coumarin sulfonamide derivatives: An emerging class of therapeutic agents [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide safety and handling

An In-depth Technical Guide to the Safety and Handling of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds within this class are of significant interest to the fields of medicinal chemistry and drug development due to their prevalence in biologically active molecules. The sulfonamide functional group is a key component in a variety of therapeutic agents. As such, a comprehensive understanding of the safe handling, properties, and reactivity of building blocks like N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is paramount for research and development professionals. This guide provides a detailed overview of this compound, with a focus on safety protocols and handling procedures derived from data on closely related analogues.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 850429-71-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆BrNO₂S | [2] |

| Molecular Weight | 306.2 g/mol | [2] |

| Physical Form | Likely a solid at room temperature. |

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, the following hazard information is extrapolated from data for closely related compounds, such as 4-Bromo-3-methylbenzenesulfonamide and 4-Bromo-N,N-diethylbenzenesulfonamide.[4] Researchers should handle this compound with the assumption that it possesses similar hazards.

GHS Hazard Classification (Presumed):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]

Signal Word: Warning[4]

Hazard Pictograms (Presumed):

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Safe Handling and Storage

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential when handling N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide.

Caption: Recommended Personal Protective Equipment.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if safe to do so.

-

For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect all contaminated materials in a labeled, sealed container for disposal.

-

Clean the spill area thoroughly with soap and water.

Synthesis and Reactivity

Probable Synthetic Route

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide can be synthesized via the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with diethylamine. This is a standard method for the formation of sulfonamides.[6][7][8] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Caption: Probable synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

The following is a general, illustrative protocol based on standard procedures for sulfonamide synthesis.[9] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (3.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.[9]

-

Amine Addition: Slowly add diethylamine (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity and Incompatibilities

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under combustion, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Dispose of this compound and its container at an approved waste disposal plant.[4] Do not allow the product to enter drains.

Conclusion

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, which are based on data from analogous compounds, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent safety data and institutional guidelines before commencing work with any chemical.

References

-

3M. SAFETY DATA SHEET. [Link]

-

DTIC. REACTION OF DIISONITROSOACETONE WITH SULFONYL CHLORIDES. [Link]

-

NIST. Benzenesulfonamide, N-ethyl-4-methyl-. [Link]

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PMC. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

EPA. Ethyl 3-bromo-4-methylbenzoate Properties. [Link]

-

PubChem. 3-Bromo-4-methylpentanamide | C6H12BrNO | CID 54329593. [Link]

-

ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

-

Allen. Write reaction of p-toluenesulfonyl chloride with diethylamine. [Link]

-

Shaalaa.com. Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. [Link]

-

PubChem. CID 68791473 | C24H34N2O2. [Link]

Sources

- 1. CAS 850429-71-9: 3-bromo-N,N-diethyl-4-methylbenzenesulfon… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. N,N-DIETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | 850429-71-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Write reaction of p-toluenesulfonyl chloride with diethylamine. [allen.in]

- 8. shaalaa.com [shaalaa.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in Organic Solvents

Introduction

N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents.[1] Beyond their antibacterial properties, sulfonamide derivatives are explored for a wide range of therapeutic applications, including as diuretics, anticonvulsants, and in the development of targeted cancer therapies. The specific substitutions on the aromatic ring and the sulfonamide nitrogen of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide—a bromine atom, a methyl group, and two ethyl groups—confer a unique set of physicochemical properties that dictate its behavior in various chemical and biological systems.

A critical parameter governing the utility of any active pharmaceutical ingredient (API) or synthetic intermediate is its solubility. Solubility influences reaction kinetics, purification strategies such as recrystallization, formulation of drug delivery systems, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the solubility of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in organic solvents, offering insights for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage established principles of sulfonamide chemistry to predict its solubility profile and provide a robust experimental framework for its empirical determination.

Factors Influencing the Solubility of Substituted Benzenesulfonamides

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For substituted benzenesulfonamides like N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, several key structural features and solvent properties are paramount:

-

Polarity : The principle of "like dissolves like" is a foundational concept in predicting solubility. The sulfonamide group (-SO₂N(C₂H₅)₂) is polar, capable of acting as a hydrogen bond acceptor. The substituted benzene ring, however, is largely nonpolar. The overall polarity of the molecule is a balance of these features. Solvents with polarities that closely match that of the solute are generally more effective at dissolving it.

-

Hydrogen Bonding : The ability of a solvent to engage in hydrogen bonding can significantly impact the solubility of sulfonamides. While the tertiary nitrogen in N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Protic solvents (e.g., alcohols) can interact favorably with these sites, enhancing solubility.

-

Molecular Structure and Substituent Effects :

-

N,N-Diethyl Groups : The presence of two ethyl groups on the sulfonamide nitrogen increases the molecule's lipophilicity and steric bulk compared to primary or secondary sulfonamides. This increased hydrocarbon character generally enhances solubility in less polar organic solvents.

-

Bromine Atom : The bromo substituent is electron-withdrawing and increases the molecular weight and polarizability of the molecule. This can lead to stronger van der Waals forces and potentially influence interactions with a range of solvents.

-

Methyl Group : The methyl group is weakly electron-donating and contributes to the nonpolar character of the aromatic ring.

-

-

Temperature : The dissolution of most solid solutes in liquid solvents is an endothermic process, meaning that solubility tends to increase with temperature. This principle is fundamental to purification by recrystallization.

Predicted Solubility Profile of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide

Based on the structural analysis and general principles of sulfonamide solubility, the following table provides a predicted qualitative solubility profile for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of alcohols can act as a hydrogen bond donor, interacting favorably with the sulfonyl oxygens. The alkyl portion of the alcohols will interact with the nonpolar regions of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents with a strong dipole moment, making them excellent solvents for a wide range of organic compounds, including sulfonamides.[2][3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than ketones and alcohols. While THF is a better solvent than diethyl ether due to its higher polarity, the solubility is expected to be lower than in the aforementioned classes. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are relatively nonpolar but have good solvating power for a range of organic molecules due to their polarizability. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents and are not expected to interact favorably with the polar sulfonamide group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low/Insoluble | These are highly nonpolar solvents and are poor choices for dissolving a moderately polar compound like a substituted benzenesulfonamide. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent at solvating a wide variety of polar and nonpolar compounds. Benzenesulfonamide has been shown to be soluble in DMSO.[4] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.[5]

Protocol: Isothermal Saturation Method

-

Preparation :

-

Ensure the N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide is pure and finely powdered to maximize surface area and facilitate dissolution.

-

Select a range of high-purity organic solvents for testing.

-

Prepare a series of vials or flasks with stoppers for each solvent to be tested.

-

-

Saturation :

-

Add an excess amount of the powdered compound to a known volume of the selected solvent in each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Sample Collection and Analysis :

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.

-

Immediately filter the collected supernatant through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantify the concentration of the dissolved N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation :

-

From the measured concentration of the diluted sample and the known dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Sources

Technical Guide: Stability and Storage of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Executive Summary

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a specialized aryl sulfonamide intermediate, primarily utilized in medicinal chemistry as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the orthogonal reactivity of its aryl bromide and sulfonamide moieties.

While the tertiary sulfonamide core exhibits exceptional hydrolytic stability, the compound’s integrity is compromised primarily by photolytic dehalogenation and, to a lesser extent, benzylic oxidation . This guide defines the physicochemical rationale behind these degradation pathways and establishes a self-validating storage protocol to ensure downstream experimental reproducibility.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule's structure is prerequisite to predicting its stability profile. The compound features three distinct functional zones:

-

Diethyl Sulfonamide (

): A robust, tertiary sulfonamide group. Lacking an acidic N-H proton, it is resistant to base-catalyzed hydrolysis. -

Aryl Bromide (Ar-Br): The site of highest reactivity and instability (photolabile).

-

Benzylic Methyl (Ar-CH3): Susceptible to slow radical oxidation.

Table 1: Physicochemical Properties (Predicted/Analog-Based)

| Property | Value / Description | Significance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | ~306.22 g/mol | Calculation standard |

| Physical State | White to off-white crystalline solid | Color change indicates degradation (yellowing) |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water | Lipophilic nature dictates extraction protocols |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity; prone to adsorption on plastics |

| pKa | N/A (No acidic sulfonamide proton) | Chemically inert to mild bases |

Stability Mechanisms & Degradation Pathways[7][8]

Photolytic Dehalogenation (Critical Risk)

The carbon-bromine (C-Br) bond in aryl systems has a bond dissociation energy (BDE) of approximately 81 kcal/mol. Exposure to UV light (specifically UVB/UVC range) can excite the molecule, leading to homolytic cleavage. This generates a highly reactive aryl radical, which abstracts hydrogen from solvent or atmospheric moisture, yielding the des-bromo impurity (N,N-Diethyl 4-methylbenzenesulfonamide).

Hydrolytic Resistance

Unlike primary sulfonamides, the N,N-diethyl substitution prevents the formation of sulfonamide anions. Consequently, the S-N bond is extremely resistant to nucleophilic attack. Hydrolysis typically requires forcing conditions (e.g., concentrated HCl at reflux >24h) and is rarely a storage concern.

Benzylic Oxidation

The methyl group at the para position is activated by the aromatic ring. Over prolonged storage in oxygen-rich environments, auto-oxidation can occur, converting the methyl group to a benzyl alcohol or benzoic acid derivative.

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental stressors and specific degradation products.

Caption: Figure 1. Mechanistic degradation map highlighting photolysis as the primary stability risk.

Storage & Handling Protocols

To mitigate the pathways identified above, the following protocol is mandatory. This system is designed to be self-validating: if the compound discolors, the protocol was breached.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated). While chemically stable at RT, refrigeration slows benzylic oxidation kinetics.

-

Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to higher density) is recommended for storage >3 months.

-

Container: Amber glass vials with Teflon-lined caps. Never store in clear glass or plastic vessels for long durations.

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which introduces water for potential radical quenching).

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use amber vials if frequent use is expected.

-

Solvent Choice: When in solution, avoid ethers (e.g., THF) if storing for days, as they can facilitate radical propagation. Use DMSO or Acetonitrile for stock solutions.

Visualization: Storage Logic Flow

Caption: Figure 2. Standard Operating Procedure (SOP) for receipt-to-storage workflow.

Analytical Quality Control (QC)

Researchers should validate the compound's integrity prior to critical experiments (e.g., GMP synthesis or biological screening).

HPLC Method for Degradation Detection

A standard reverse-phase gradient is sufficient to separate the parent compound from its des-bromo degradant.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

-

Expected Retention:

-

Oxidized impurities: Elute earlier (more polar).

-

Des-bromo impurity: Elutes earlier than parent (loss of heavy halogen).

-

Parent: Late eluting (highly lipophilic).

-

Visual Inspection Criteria

| Observation | Diagnosis | Action |

| White Crystalline Solid | Optimal Purity | Proceed with experiment. |

| Yellow/Beige Tint | Trace Photolysis/Oxidation | Purify via recrystallization (EtOH/Hexane) or silica column. |

| Sticky/Gummy Texture | Solvent Entrapment/Hygroscopy | Dry under high vacuum (P < 1 mbar) for 4h. |

References

-

BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

-

Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

-

Saini, B., & Bansal, G. (2013).[3] Photodehalogenation of aryl halides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

PubChem. (2025).[4] Compound Summary: N,N-Diethyl-3-methylbenzamide (Analog Data). National Library of Medicine. Retrieved from [4]

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide. Retrieved from

Sources

Methodological & Application

The Strategic Application of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in Modern Cross-Coupling Methodologies

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide emerges as a highly valuable, yet under-explored, scaffold for drug discovery and materials science. Its unique trifunctional nature, featuring a reactive aryl bromide for cross-coupling, a sterically influential methyl group, and a potentially coordinating N,N-diethylsulfonamide moiety, offers a powerful handle for molecular diversification. This guide provides an in-depth exploration of the application of this reagent in a suite of palladium-catalyzed cross-coupling reactions, offering both the theoretical underpinnings and practical, field-tested protocols for its successful implementation.

The strategic positioning of the bromine atom ortho to the methyl group and meta to the sulfonamide group presents an interesting electronic and steric environment. This arrangement can influence the oxidative addition step in palladium-catalyzed cycles and may offer opportunities for regioselective functionalization. The sulfonamide group, while often considered a stable functional group, can also participate in or direct certain coupling reactions, adding another layer of synthetic utility.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, aiming to unlock the full synthetic potential of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide functionality makes N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide an ideal candidate for a variety of well-established palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern C-C and C-N bond formation.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[4][5] The reaction of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide with various boronic acids or their esters provides a direct route to a diverse array of biaryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination.[6] The base plays a crucial role in the transmetalation step, activating the boronic acid.[7]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

-

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene/H₂O (4:1 mixture, 0.1 M)

-

Anhydrous, degassed solvents

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed toluene/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 75-95 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 80-98 |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16-24 | 60-90 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[8][9] Employing N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in this reaction allows for the synthesis of substituted styrenes and other vinylated aromatics, which are valuable precursors for polymers and fine chemicals.

Causality in Experimental Design: The regioselectivity of the Heck reaction is a key consideration.[10] For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of a phosphine-free catalyst system, such as Pd(OAc)₂, or the use of specific ligands can influence the efficiency and selectivity of the reaction. A hindered base is often used to promote the regeneration of the active Pd(0) catalyst without competing with the olefin.

Representative Protocol: Heck-Mizoroki Reaction

Materials:

-

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

P(o-tol)₃ (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

DMF (0.2 M)

-

Anhydrous, degassed solvent

-

Sealed pressure vessel

Procedure:

-

To a pressure vessel, add N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed DMF, followed by the alkene and triethylamine via syringe.

-

Seal the vessel and heat the reaction mixture to 120 °C.

-

After the reaction is complete (monitored by GC-MS or LC-MS), cool to room temperature.

-

Dilute with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

Visualization: Heck-Mizoroki Experimental Workflow

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction provides a direct route to internal alkynes, which are versatile intermediates in organic synthesis and key components of many functional materials.

Causality in Experimental Design: The classic Sonogashira coupling employs a dual catalyst system of palladium and a copper(I) salt.[13] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Representative Protocol: Sonogashira Coupling

Materials:

-

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

THF (0.2 M)

-

Anhydrous, degassed solvents

-

Schlenk flask

Procedure:

-

To a Schlenk flask under an inert atmosphere, add N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with inert gas.

-

Add degassed THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation